

# reactivity of 2-*iodo*-1-methyl-1*H*-imidazole

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## Compound of Interest

Compound Name: *2-iodo-1-methyl-1H-imidazole*

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An In-depth Technical Guide to the Reactivity of **2-*iodo*-1-methyl-1*H*-imidazole**

## Abstract

**2-*Iodo*-1-methyl-1*H*-imidazole** is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique electronic architecture, characterized by a reactive carbon-iodine bond at the electron-deficient C2 position, renders it an exceptionally versatile substrate for a host of transformations. This guide provides an in-depth exploration of the synthesis and reactivity of this compound, with a primary focus on its utility in palladium-catalyzed cross-coupling reactions and halogen-metal exchange. We will dissect the causality behind experimental choices, provide field-proven protocols, and offer insights grounded in mechanistic principles to empower researchers, scientists, and drug development professionals in leveraging this potent synthon for the construction of complex molecular architectures.

## Introduction: The Strategic Value of the Imidazole Scaffold

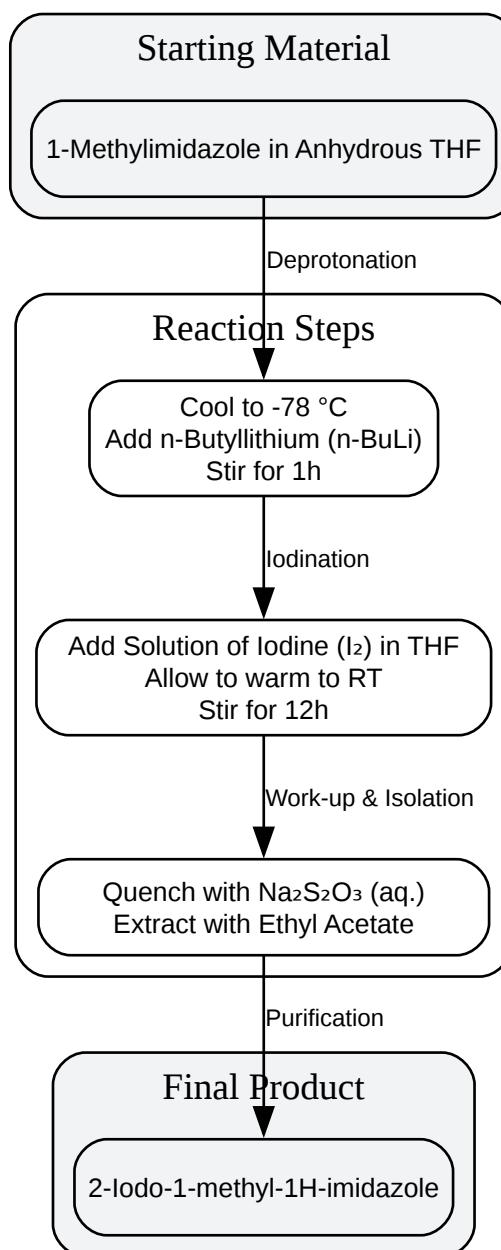
The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.<sup>[1][2]</sup> Its prevalence is due to its unique properties: it is a five-membered aromatic heterocycle containing two nitrogen atoms, which can act as both hydrogen bond donors and acceptors, and it can coordinate to metal ions, a key feature in many enzymatic active sites.<sup>[2][3]</sup> The ability to functionalize the imidazole core allows for the fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing its pharmacological profile, including potency, selectivity, and pharmacokinetic properties.<sup>[4]</sup>

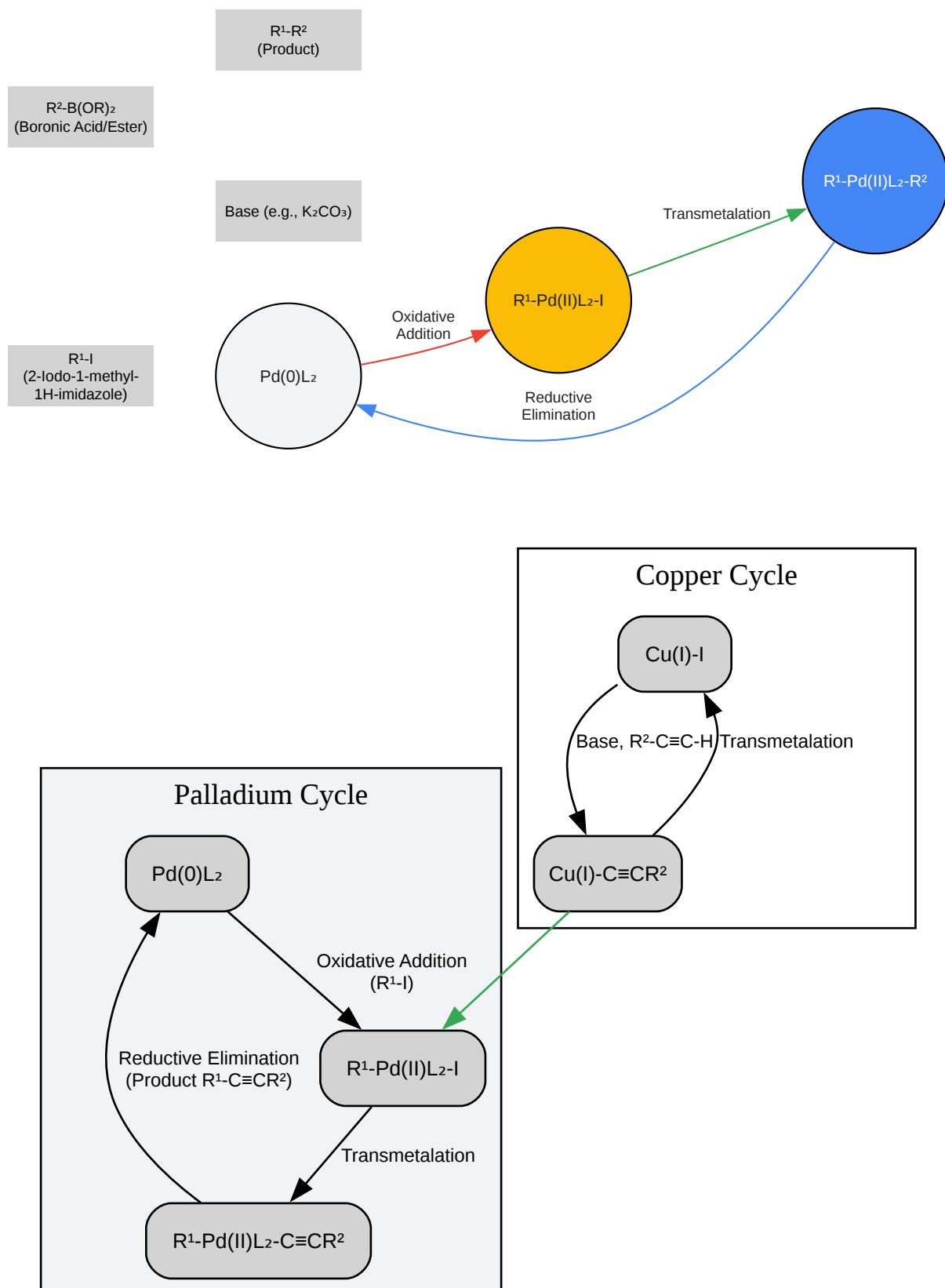
**2-Iodo-1-methyl-1H-imidazole** (Molecular Formula: C<sub>4</sub>H<sub>5</sub>IN<sub>2</sub>, Molecular Weight: 208.00 g/mol) is a particularly valuable derivative.<sup>[5][6]</sup> The methyl group at the N1 position prevents complications from the acidic N-H proton, such as catalyst inhibition or competing side reactions, which can be a challenge with unprotected imidazoles.<sup>[7]</sup> The iodine atom at the C2 position is the key to its synthetic utility. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, allowing for transformations to occur under milder conditions compared to the analogous bromo or chloro derivatives.<sup>[7][8]</sup> This guide will illuminate the pathways to harness this reactivity.

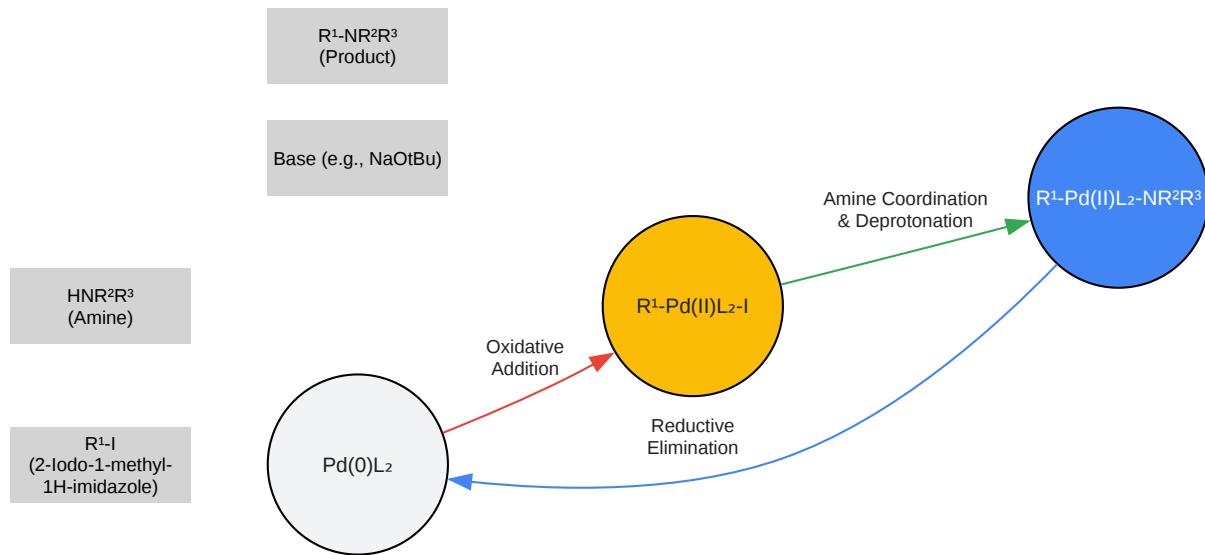
## Synthesis of 2-Iodo-1-methyl-1H-imidazole

The most direct and reliable synthesis of **2-iodo-1-methyl-1H-imidazole** involves a regioselective lithiation at the C2 position followed by quenching with an iodine source. The C2 proton of N-alkyl imidazoles is the most acidic due to the inductive effect of the adjacent nitrogen atoms, making its deprotonation highly specific.

## Workflow for Synthesis







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